molecular formula C18H16BrNO B1292949 (3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-06-9

(3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1292949
CAS RN: 898763-06-9
M. Wt: 342.2 g/mol
InChI Key: SEOBFOHKAQYQKQ-UHFFFAOYSA-N
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Description

The compound "(3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a brominated aromatic ketone with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated aromatic ketones and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the reaction of bromophenols with acyl chlorides. For example, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . This suggests that the target compound could potentially be synthesized through a similar pathway, possibly involving the reaction of a suitable bromophenol with an acyl chloride derivative that includes the pyrrol-methylphenyl moiety.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using X-ray crystallography. The paper on the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone provides detailed crystallographic data, indicating that the compound forms a monoclinic crystal system with specific cell dimensions and space group . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal and can be used to predict the molecular geometry and potential intermolecular interactions of similar compounds.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including further bromination, demethylation, and reduction. The synthesis and antioxidant properties of derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone involved reactions such as bromination and demethylation . These reactions could be relevant to the target compound, as the presence of the bromine atom and the ketone group may allow for similar chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of brominated aromatic ketones can be characterized by their crystal structure, density, and melting points. The chemical properties, particularly the antioxidant activities, can be assessed using various assays. For instance, the synthesized bromophenols in the first paper demonstrated effective antioxidant power when compared to standard antioxidants . This indicates that the target compound may also possess antioxidant properties, which could be evaluated using similar methods.

properties

IUPAC Name

(3-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOBFOHKAQYQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643926
Record name (3-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898763-06-9
Record name Methanone, (3-bromophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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